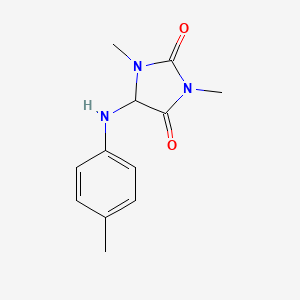
3,3',3''-Phosphanetriyltributanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’'-Phosphanetriyltributanenitrile, also known as tris(2-cyanoethyl)phosphine, is a chemical compound with the molecular formula C9H12N3P. It is a phosphine derivative where three cyanoethyl groups are attached to a central phosphorus atom. This compound is known for its applications in various chemical reactions and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-Phosphanetriyltributanenitrile typically involves the reaction of phosphorus trichloride with acrylonitrile in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product under controlled conditions. The general reaction can be represented as follows:
[ \text{PCl}_3 + 3 \text{CH}_2\text{=CHCN} \rightarrow \text{P(CH}_2\text{CH}_2\text{CN})_3 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of 3,3’,3’'-Phosphanetriyltributanenitrile involves large-scale reactors where phosphorus trichloride and acrylonitrile are mixed in precise stoichiometric ratios. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,3’'-Phosphanetriyltributanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Applications De Recherche Scientifique
3,3’,3’'-Phosphanetriyltributanenitrile has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3’,3’'-Phosphanetriyltributanenitrile involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes and chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-cyanoethyl)phosphine oxide
- Tris(2-cyanoethyl)phosphine sulfide
- Tris(2-cyanoethyl)phosphine selenide
Uniqueness
3,3’,3’'-Phosphanetriyltributanenitrile is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This property makes it valuable in catalysis and other chemical processes where stability and reactivity are crucial .
Propriétés
Numéro CAS |
64581-11-9 |
|---|---|
Formule moléculaire |
C12H18N3P |
Poids moléculaire |
235.27 g/mol |
Nom IUPAC |
3-[bis(1-cyanopropan-2-yl)phosphanyl]butanenitrile |
InChI |
InChI=1S/C12H18N3P/c1-10(4-7-13)16(11(2)5-8-14)12(3)6-9-15/h10-12H,4-6H2,1-3H3 |
Clé InChI |
IZJBFHOQDSRQEM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#N)P(C(C)CC#N)C(C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3-Fluoro-4-methylbenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14501926.png)
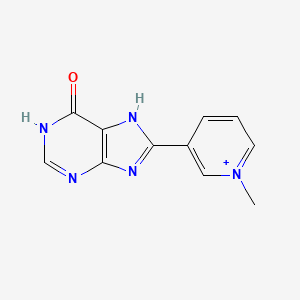
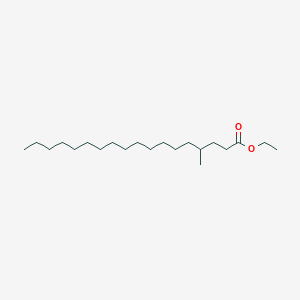

![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)
![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)
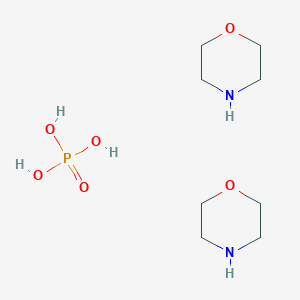
![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)

![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)
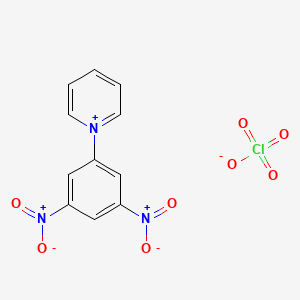
![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)
